1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol

Medicinal Chemistry Chemical Biology Synthetic Methodology

Researchers developing CNS-targeted probes require precise bifunctional building blocks. This compound delivers a primary amine, secondary alcohol, and benzylpiperazine in one scaffold. - **Critical differentiation**: Primary amine enables amide bond formation & reductive amination-unavailable in analogs lacking this handle. - **Physicochemical profile**: TPSA 52.7 Ų, XLogP3-AA 0-optimized for BBB penetration with aqueous solubility. - **Supply certainty**: Strict quality control; racemate provided for enantioselective screening.

Molecular Formula C14H23N3O
Molecular Weight 249.35 g/mol
CAS No. 462066-72-4
Cat. No. B12113929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol
CAS462066-72-4
Molecular FormulaC14H23N3O
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC(CN)O
InChIInChI=1S/C14H23N3O/c15-10-14(18)12-17-8-6-16(7-9-17)11-13-4-2-1-3-5-13/h1-5,14,18H,6-12,15H2
InChIKeyIEXWPHQRTDZXHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol: Core Identity & Specifications


1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol (CAS 462066-72-4) is a synthetic organic compound belonging to the class of benzylpiperazine-derived amino alcohols, characterized by a central propan-2-ol backbone bearing a primary amine at the 1-position and a 4-benzylpiperazine moiety at the 3-position [1]. With a molecular formula of C14H23N3O and a molecular weight of 249.35 g/mol, this compound serves as a versatile molecular building block in medicinal chemistry, particularly for constructing CNS-targeted pharmacophores [1]. Its structural features—specifically the combination of a basic amine, a secondary alcohol, and a lipophilic benzylpiperazine group—confer distinct physicochemical properties and potential for differential biological activity compared to closely related analogs lacking the primary amine .

Versatile building block for CNS-targeted chemical probes
Primary amine enables amide coupling, reductive amination, and urea formation
Single stereocenter supports enantioselective derivatization and chiral resolution

1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol: Non-Interchangeability


Generic substitution within the benzylpiperazine class is scientifically unsound because the target compound's primary amine group introduces a critical hydrogen bond donor and basic center that profoundly alters its molecular recognition profile, physicochemical properties, and synthetic utility. In contrast to structurally similar analogs like 1-(4-benzylpiperazin-1-yl)propan-2-ol (which lacks the amine) or 1-benzylpiperazine (which lacks the amino alcohol linker), 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol exhibits a higher topological polar surface area (TPSA), an additional hydrogen bond donor, and a distinct logP value that collectively impact membrane permeability and target engagement [1][2]. Furthermore, the primary amine enables a wider array of chemical derivatizations—such as amide bond formation or reductive amination—that are not accessible to analogs without this functional handle. Consequently, substituting this compound with a simpler benzylpiperazine or propanol analog will likely alter the potency, selectivity, and pharmacokinetic profile of any derived chemical probe or lead molecule, underscoring the necessity for precise, compound-specific procurement.

Target Compound
Primary amine present; higher TPSA and additional H-bond donor
Analog without Primary Amine
Lacks amine; reduced derivatization scope and altered permeability
Benzylpiperazine Scaffold
May engage sigma-1 receptor in screening
Non-benzylpiperazine Amino Alcohols
Sigma receptor engagement unlikely; different target profile
Pre-functionalized Hybrid
One-pot analog synthesis; fewer steps
Starting from 1-Benzylpiperazine
Requires additional synthetic steps; may impact throughput

1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol: Comparator-Based Evidence


Primary Amine Enables Unique Derivatization Chemistry

1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol contains a primary amine group that is absent in the comparator, 1-(4-benzylpiperazin-1-yl)propan-2-ol, which instead bears a methyl group at the analogous position. This structural distinction is quantified by the molecular formula: C14H23N3O for the target compound versus C14H22N2O for the comparator [1][2]. The presence of the primary amine introduces an additional nitrogen atom capable of acting as a nucleophile, a hydrogen bond donor, and a site for further functionalization via amide coupling, reductive amination, or urea formation. This functionality is a critical differentiator for researchers requiring a versatile building block for library synthesis or targeted probe development.

Derivatization Handle
Head-to-head
Target: C14H23N3O (contains primary amine -NH2) Comparator: C14H22N2O (no amine) Difference: 1 N, 1 H, MW +15.01 g/mol
Enables unique derivatization via amide bond formation not possible with amine-free analogs.
Data from PubChem structural comparison.
Medicinal Chemistry Chemical Biology Synthetic Methodology

Physicochemical Differentiation Driving Permeability Changes

Computed physicochemical properties reveal that 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol possesses a Topological Polar Surface Area (TPSA) of 52.7 Ų, which is 97% larger than the TPSA of the comparator 1-(4-benzylpiperazin-1-yl)propan-2-ol (26.7 Ų) [1][2]. Additionally, the target compound has two hydrogen bond donors (HBDs), compared to only one for the comparator. These differences, combined with the lower calculated XLogP3-AA (0 for the target vs 1.3 for the comparator), suggest that the target compound will exhibit reduced passive membrane permeability but enhanced aqueous solubility. In the context of CNS drug discovery, where a TPSA < 70 Ų is generally desirable for blood-brain barrier penetration, the target compound's value remains within a favorable range while offering improved solubility for in vitro assays [3].

Permeability Profile
Head-to-head
TPSA: 52.7 Ų vs 26.7 Ų (97% larger) XLogP3-AA: 0 vs 1.3 HBD count: 2 vs 1
Higher TPSA suggests reduced passive membrane permeability but improved aqueous solubility.
Computed by Cactvs 3.4.8.18; BBB TPSA threshold
Sigma-1 Affinity
Class-level
Benzylpiperazine scaffold: Reported σ1R Ki 10 µM
Scaffold may engage sigma-1 receptor; supports further screening.
No direct data for this compound; class-level inference from Costantino et al. 2005.
Synthetic Efficiency
Supporting evidence
Pre-functionalized building block saves at least 1 synthetic step vs. alkylation of 1-benzylpiperazine.
May reduce synthesis time and purification steps in analog library production.
Hypothetical based on standard synthetic logic; actual yields vary.
Chiral Center
Supporting evidence
Single undefined stereocenter at C2 of propanol backbone. Many simpler analogs: 0 stereocenters.
Enables enantioselective derivatization and chiral resolution studies.
Racemate supplied; individual enantiomer activity may differ.
Pharmacokinetics Drug Design Physicochemical Profiling

Sigma-1 Receptor Affinity of Benzylpiperazine Scaffold

While direct quantitative binding data for 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol itself is absent in the public domain, the benzylpiperazine core is a privileged scaffold for sigma-1 receptor (σ1R) ligands. In a series of 1-aralkyl-4-benzylpiperazine derivatives, compounds such as 9aa, 9ba, and 9ab demonstrated high affinity for σ receptors with Ki values in the nanomolar range (e.g., Ki < 100 nM) and exhibited selectivity over serotonin 5-HT1A and dopamine D2 receptors [1]. This class-level activity is a key differentiator from amino alcohol derivatives that lack the benzylpiperazine motif, which typically do not engage sigma receptors. For researchers exploring sigma-1 receptor pharmacology—a target implicated in depression, pain, and neuroprotection—the benzylpiperazine scaffold of this compound provides a rational starting point for analog development.

Sigma-1 Affinity
Class-level
Benzylpiperazine scaffold: Reported σ1R Ki 10 µM
Scaffold may engage sigma-1 receptor; supports further screening.
No direct data for this compound; class-level inference from Costantino et al. 2005.
Neuroscience Sigma Receptors Antidepressant Research

Pre-Functionalized Building Block Reduces Synthetic Steps

1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol is a pre-assembled building block that combines the 4-benzylpiperazine core with an amino alcohol linker. This contrasts with the alternative synthetic route starting from 1-benzylpiperazine, which would require separate installation of the amino alcohol side chain via alkylation or reductive amination steps. While no direct yield comparison data is available, the use of a pre-functionalized building block generally streamlines synthesis by eliminating at least one reaction step and the associated purification. For medicinal chemistry campaigns where rapid analog generation is prioritized, this reduction in synthetic complexity can accelerate lead optimization timelines.

Synthetic Efficiency
Supporting evidence
Pre-functionalized building block saves at least 1 synthetic step vs. alkylation of 1-benzylpiperazine.
May reduce synthesis time and purification steps in analog library production.
Hypothetical based on standard synthetic logic; actual yields vary.
Medicinal Chemistry Organic Synthesis Process Chemistry

Single Stereocenter Enables Stereospecific Pharmacology

1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol contains a single stereocenter at the C2 position of the propanol backbone, as indicated by the presence of one undefined atom stereocenter in its PubChem record [1]. In contrast, many simpler amino alcohols and piperazine derivatives lack a chiral center altogether. This stereocenter creates the potential for differential biological activity between enantiomers, a phenomenon well-documented in CNS-active compounds. For research programs investigating stereospecific target engagement, this compound provides a defined chiral handle that can be resolved into pure enantiomers via standard methods (e.g., chiral HPLC, diastereomeric salt formation).

Chiral Center
Supporting evidence
Single undefined stereocenter at C2 of propanol backbone. Many simpler analogs: 0 stereocenters.
Enables enantioselective derivatization and chiral resolution studies.
Racemate supplied; individual enantiomer activity may differ.
Chiral Chemistry Stereochemistry Pharmacology

1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol: Optimal Applications


Sigma-1 Receptor Ligand Discovery and CNS Probe Development

Given the class-level evidence for high sigma-1 receptor affinity exhibited by benzylpiperazine derivatives [1], 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol is ideally suited as a starting scaffold for designing novel σ1R ligands. Its primary amine provides a convenient point for introducing diverse chemical moieties to optimize affinity, selectivity, and pharmacokinetic properties. This compound can serve as a core building block for generating focused libraries targeting sigma receptors, which are implicated in depression, neuropathic pain, and neuroprotection [2].

CNS-Penetrant Probe Synthesis with Tunable Physicochemical Properties

The compound's computed physicochemical profile—specifically its TPSA of 52.7 Ų and XLogP3-AA of 0—positions it within the favorable range for blood-brain barrier penetration while offering enhanced aqueous solubility compared to more lipophilic analogs [3][4]. This makes it a strategic choice for researchers developing CNS-targeted chemical probes where a balance between passive permeability and solubility is critical for in vivo efficacy. The primary amine can be further functionalized to fine-tune these properties.

Stereoselective Pharmacology and Chiral Derivatization Studies

The presence of a single stereocenter in 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol [5] enables the investigation of enantioselective interactions with biological targets. Procurement of the racemate allows for initial screening, followed by chiral resolution and separate evaluation of each enantiomer. This capability is particularly valuable for CNS targets where stereochemistry often dictates binding affinity and functional activity, as well as for developing enantiopure active pharmaceutical ingredients (APIs).

Efficient Analog Synthesis via Pre-Assembled Building Block

As a pre-functionalized molecular building block combining a benzylpiperazine core with an amino alcohol linker, this compound reduces the number of synthetic steps required to access more complex derivatives . In medicinal chemistry campaigns focused on rapid structure-activity relationship (SAR) exploration, using this compound can accelerate the generation of analogs and minimize the synthetic burden. It is particularly well-suited for parallel synthesis and combinatorial library production.

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand discovery studies
Benzylpiperazine scaffold
σ1R binding and selectivity profiling
CNS-targeted chemical probe synthesis
Balanced TPSA and XLogP profile
Permeability and solubility assay context
Stereoselective pharmacology studies
Single stereocenter
Enantiomer resolution and activity comparison
Analog synthesis via pre-functionalized building block
Pre-assembled piperazine-amino alcohol
Synthetic step reduction verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.